1-ethyl-6-methoxy-4-oxo-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
1-ethyl-6-methoxy-4-oxo-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide is a complex organic compound with a unique structure that combines quinoline, thiazole, and carboxamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-methoxy-4-oxo-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an ethyl acetoacetate in the presence of a base.
Introduction of the Thiazole Moiety: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, which involves the reaction of a thioamide with a haloketone.
Coupling of the Quinoline and Thiazole Units: The quinoline and thiazole units can be coupled through a condensation reaction, typically using a dehydrating agent such as phosphorus oxychloride.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-6-methoxy-4-oxo-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 1-ethyl-6-methoxy-4-oxo-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide will depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions could involve binding to active sites, inhibiting enzyme activity, or modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline core and have well-known medicinal properties.
Thiazole Derivatives: Thiazole-containing compounds like thiamine (vitamin B1) and ritonavir are important in biology and medicine.
Carboxamide Derivatives: Carboxamide-containing drugs such as capecitabine and lenalidomide are used in cancer therapy.
Uniqueness
1-ethyl-6-methoxy-4-oxo-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide is unique due to its combination of quinoline, thiazole, and carboxamide moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-ethyl-6-methoxy-4-oxo-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-3-25-12-17(20(26)16-11-15(28-2)9-10-19(16)25)21(27)24-22-23-18(13-29-22)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFSZABYGDKICK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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